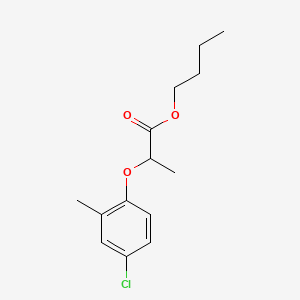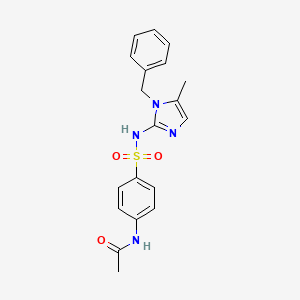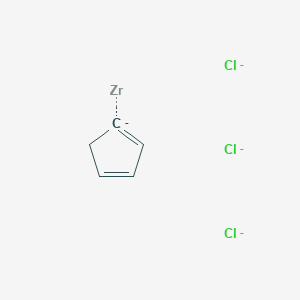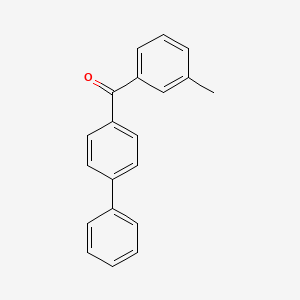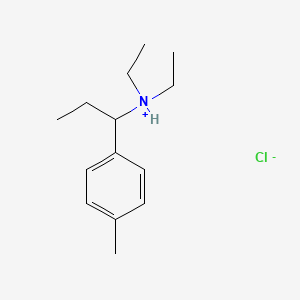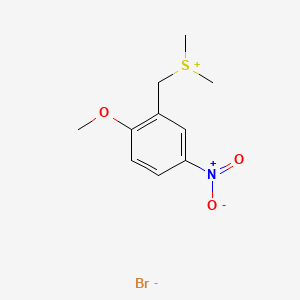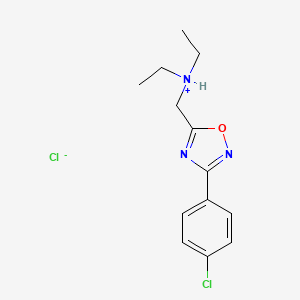![molecular formula C16H14FeNO10S2 B13774652 Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- CAS No. 68833-87-4](/img/structure/B13774652.png)
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is a coordination complex of iron. This compound is known for its unique structure, where iron is coordinated with a ligand that includes hydroxy and sulfophenyl groups. This coordination imparts specific chemical properties to the compound, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- typically involves the reaction of iron salts with the ligand N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the coordination of the ligand to the iron center. The reaction conditions often include a controlled temperature and pH to ensure the stability of the complex .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state.
Reduction: Similarly, the iron center can be reduced under appropriate conditions.
Substitution: The ligands coordinated to the iron can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron(III) complexes, while reduction reactions may yield iron(II) complexes .
科学的研究の応用
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- has several scientific research applications, including:
作用機序
The mechanism of action of Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- involves its ability to coordinate with various substrates and facilitate their transformation. The iron center acts as a catalytic site, where the ligands provide stability and specificity to the reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
Iron(III) chloride: A common iron compound used in various chemical reactions.
Iron(II) sulfate: Another iron compound with different chemical properties and applications.
Iron(III) acetylacetonate: A coordination complex with different ligands but similar catalytic properties.
Uniqueness
Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring precise control over chemical transformations .
特性
CAS番号 |
68833-87-4 |
|---|---|
分子式 |
C16H14FeNO10S2 |
分子量 |
500.3 g/mol |
IUPAC名 |
2-[bis[(2-hydroxy-5-sulfonatophenyl)methyl]amino]acetate;iron(3+) |
InChI |
InChI=1S/C16H17NO10S2.Fe/c18-14-3-1-12(28(22,23)24)5-10(14)7-17(9-16(20)21)8-11-6-13(29(25,26)27)2-4-15(11)19;/h1-6,18-19H,7-9H2,(H,20,21)(H,22,23,24)(H,25,26,27);/q;+3/p-3 |
InChIキー |
DZSWUMJDYPNMJO-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])CN(CC2=C(C=CC(=C2)S(=O)(=O)[O-])O)CC(=O)[O-])O.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


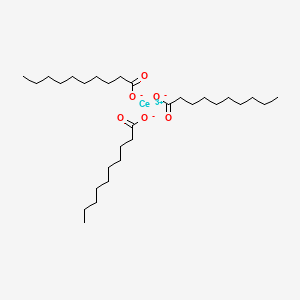
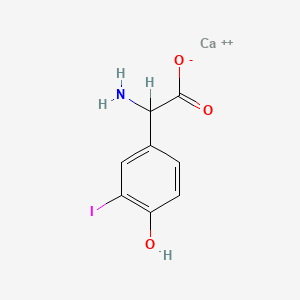
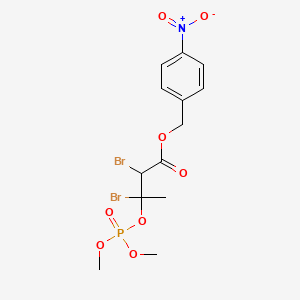
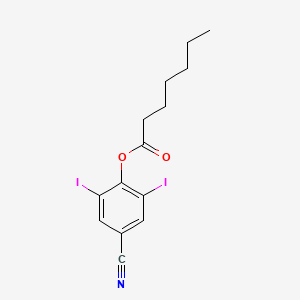
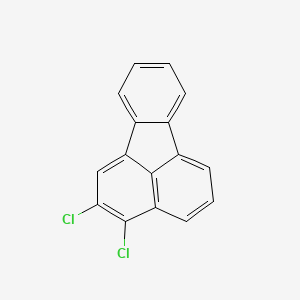
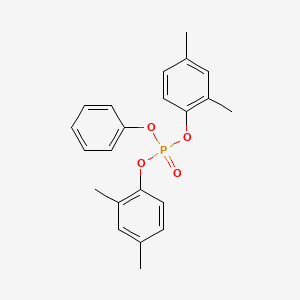
![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)
